

# Technical Guide: 4-Fluoro-3-methoxyaniline

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## Compound of Interest

Compound Name: **4-Fluoro-3-methoxyaniline**

Cat. No.: **B1304784**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluoro-3-methoxyaniline**, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a standard workflow for its characterization, tailored for professionals in chemical research and pharmaceutical development.

## Core Physicochemical Data

Quantitative data for **4-Fluoro-3-methoxyaniline** is summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	141.14 g/mol <a href="#">[1]</a>
Exact Mass	141.058992041 Da <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO <a href="#">[1]</a>
CAS Number	64465-53-8
Appearance	White to gray to brown powder/crystal
Melting Point	62.0 to 66.0 °C
InChI Key	XAACOEWSHBIFGJ-UHFFFAOYSA-N <a href="#">[1]</a>
SMILES	COc1cc(N)ccc1F

## Synthetic Protocol: Preparation of 4-Fluoro-3-methoxyaniline

The following is a representative experimental protocol for the synthesis of **4-Fluoro-3-methoxyaniline** via the reduction of a nitroaromatic precursor. This method is adapted from established procedures in organic synthesis.

Reaction: Catalytic hydrogenation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.

Materials:

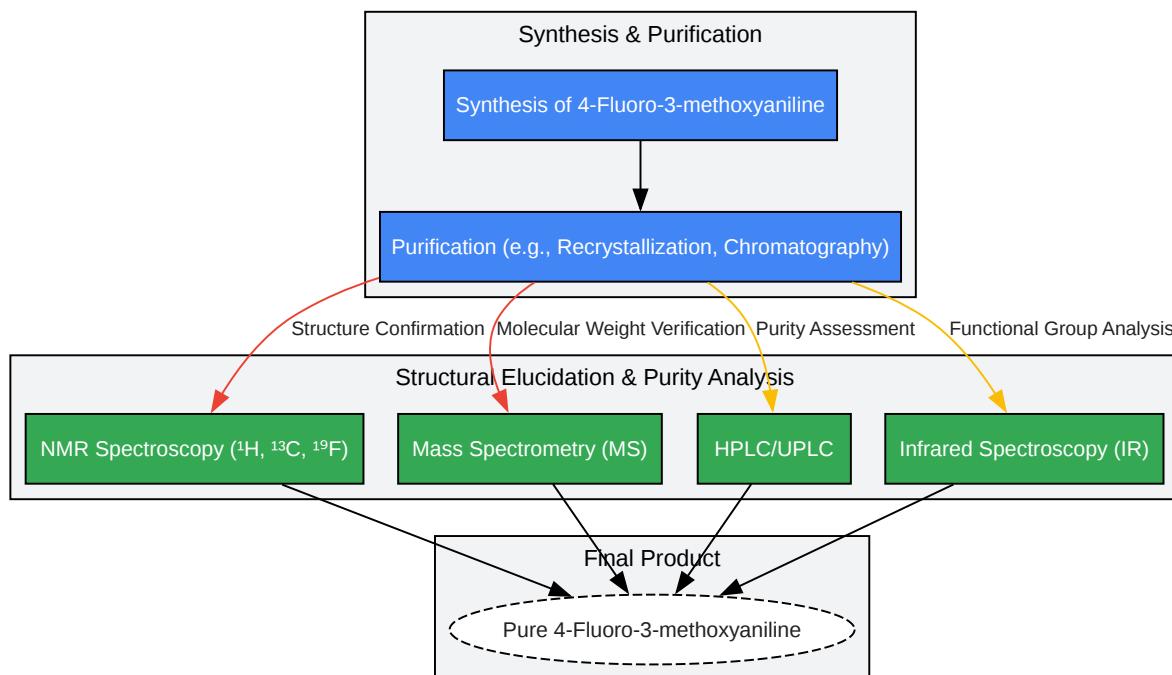
- 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
- Palladium on carbon (10% Pd/C)
- Methanol (solvent)
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and hydrogenation apparatus

**Procedure:**

- Preparation: A high-pressure hydrogenation vessel is charged with 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
- Solvent Addition: Methanol is added to the vessel to dissolve the starting material.
- Inerting: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.
- Hydrogenation: The vessel is then pressurized with hydrogen gas to a pressure of at least 5 bar. The reaction mixture is heated to a temperature of at least 50°C with vigorous stirring.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
- Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure **4-Fluoro-3-methoxyaniline**.

## Characterization Workflow

The successful synthesis of **4-Fluoro-3-methoxyaniline** requires rigorous characterization to confirm its identity and purity. The following diagram illustrates a standard workflow for this process.



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### Workflow for Synthesis and Characterization

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## References

- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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[<https://www.benchchem.com/product/b1304784#4-fluoro-3-methoxyaniline-molecular-weight>]

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